molecular formula C8H9IN2O B12988307 3-Iodo-4-(methylamino)benzamide

3-Iodo-4-(methylamino)benzamide

Cat. No.: B12988307
M. Wt: 276.07 g/mol
InChI Key: LJDCEMRVKLZCRQ-UHFFFAOYSA-N
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Description

3-Iodo-4-(methylamino)benzamide is a benzamide derivative characterized by an iodine substituent at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring.

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

3-iodo-4-(methylamino)benzamide

InChI

InChI=1S/C8H9IN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)

InChI Key

LJDCEMRVKLZCRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(methylamino)benzamide typically involves the iodination of 4-(methylamino)benzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactor technology can further enhance the efficiency of the synthesis by optimizing reaction kinetics and minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(methylamino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-azido-4-(methylamino)benzamide, while reduction with sodium borohydride can produce 3-iodo-4-(methylamino)benzylamine.

Scientific Research Applications

3-Iodo-4-(methylamino)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Iodinated Benzamides

3-Iodo-4-methylbenzamide (J172)
  • Structure: Features a methyl (-CH₃) group instead of methylamino (-NHCH₃) at the 4-position.
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to 3-Iodo-4-(methylamino)benzamide.
  • Synthetic Relevance : Serves as a precursor for further functionalization (e.g., amination) to generate analogs like the target compound .
3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
  • Structure : Includes a trifluoromethyl (-CF₃) group and a methylimidazole ring at the N-phenyl substituent.
  • Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce basicity compared to the methylamino group.

Non-Iodinated Benzamide Derivatives

4-(Dimethylamino)benzamide Derivatives
  • Example : Amisulpride, sulpiride, and tiapride (neuroleptics).
  • Key Differences: Lack of iodine reduces molecular weight and lipophilicity. The dimethylamino group (-N(CH₃)₂) enhances basicity, improving solubility in acidic environments (e.g., gastric fluid).
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure : Contains a pyridazine ring and ester group instead of iodine and benzamide.
  • Key Differences: The ester moiety increases hydrolytic susceptibility, whereas the benzamide group in this compound offers greater stability. Pyridazine rings may enhance π-π stacking interactions with aromatic residues in target proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
This compound ~290.1 (estimated) -I, -NHCH₃ High polarity, moderate lipophilicity
3-Iodo-4-methylbenzamide (J172) ~275.1 -I, -CH₃ Lower solubility, higher crystallinity
N-Iodosuccinimide 224.99 -I, cyclic succinimide High mp (202–206°C), oxidizing agent
Amisulpride 369.48 -SO₂, -OCH₃, -N(CH₃)₂ High solubility, D2 receptor affinity

Notes:

  • Iodine increases molecular weight by ~127 g/mol compared to hydrogen.
  • Methylamino groups enhance solubility in aqueous media via hydrogen bonding .

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